Cas no 99210-90-9 ((R)-(-)-2-Methyl-2,4-pentandiol)

(R)-(-)-2-Methyl-2,4-pentandiol is a chiral compound with distinct stereochemistry, offering advantages in chemical synthesis. Its unique configuration enhances reaction specificity, reducing byproduct formation and increasing yield in enantioselective reactions. This compound is suitable for applications requiring high purity and controlled chirality, making it a valuable reagent in pharmaceutical, agrochemical, and fine chemical industries.
(R)-(-)-2-Methyl-2,4-pentandiol structure
99210-90-9 structure
Product Name:(R)-(-)-2-Methyl-2,4-pentandiol
CAS No:99210-90-9
MF:C6H14O2
MW:118.174162387848
MDL:MFCD00064275
CID:91170
PubChem ID:24855243
Update Time:2025-07-27

(R)-(-)-2-Methyl-2,4-pentandiol Chemical and Physical Properties

Names and Identifiers

    • R(-)-2-methyl-2,4-pentanediol
    • (R)-(-)-2-Methyl-2,4-pentanediol
    • (R)-(-)-Hexylene glycol
    • (R)-(?)-2-Methyl-2,4-pentanediol
    • SCHEMBL123432
    • NSC760381
    • (R)-2-methylpentane-2,4-diol
    • 64229-01-2
    • 1hty
    • (R)-(-)-2-Methyl-2,4-pentandiol
    • (R)-2-methyl-2,4-pentanediol
    • (4R)-2-METHYLPENTANE-2,4-DIOL
    • CS-0325557
    • MFCD00064275
    • EN300-7193752
    • NSC-760381
    • MPD
    • AKOS005255882
    • (.+/-.)-2-Methyl-2,4-pentanediol
    • (R)-(-)-2-Methyl-2,4-pentanediol, 99%
    • 2-Methylpentan-2,4-diol
    • 2,4-Pentanediol, 2-methyl-, (4R)-
    • .alpha.,.alpha.,.alpha.'-Trimethyltrimethylene glycol
    • Q63390520
    • MRD
    • (-)-Hexylene glycol
    • Pharmakon1600-01506161
    • 99210-90-9
    • 4-Methyl-2,4-pentanediole
    • PD132618
    • hexylene-glycol
    • SVTBMSDMJJWYQN-RXMQYKEDSA-N
    • MDL: MFCD00064275
    • Inchi: 1S/C6H14O2/c1-5(7)4-6(2,3)8/h5,7-8H,4H2,1-3H3/t5-/m1/s1
    • InChI Key: SVTBMSDMJJWYQN-RXMQYKEDSA-N
    • SMILES: OC(C)(C)C[C@@H](C)O
    • BRN: 6051650

Computed Properties

  • Exact Mass: 118.099
  • Monoisotopic Mass: 118.099
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 8
  • Rotatable Bond Count: 2
  • Complexity: 68.9
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • Tautomer Count: nothing
  • XLogP3: 0.3
  • Topological Polar Surface Area: 40.5A^2

Experimental Properties

  • Color/Form: colorless liquid
  • Density: 0.92 g/mL at 20 °C(lit.)
  • Melting Point: 26.38°C (estimate)
  • Boiling Point: 197 °C(lit.)
  • Flash Point: Fahrenheit: 215.6 ° f < br / > Celsius: 102 ° C < br / >
  • Refractive Index: n20/D 1.427(lit.)
  • Water Partition Coefficient: Fully miscible with water.
  • PSA: 40.46000
  • LogP: 0.52820
  • Sensitiveness: Hygroscopic
  • Optical Activity: [α]22/D −21°, neat
  • Solubility: dissolve in water
  • Vapor Pressure: 0.1±0.8 mmHg at 25°C

(R)-(-)-2-Methyl-2,4-pentandiol Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H315-H319
  • Warning Statement: P305+P351+P338
  • WGK Germany:3
  • Hazard Category Code: 36/38
  • Safety Instruction: 26-36
  • FLUKA BRAND F CODES:3-10-23
  • Hazardous Material Identification: Xi
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

(R)-(-)-2-Methyl-2,4-pentandiol Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Apollo Scientific
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L14523-1g
(R)-(-)-2-Methyl-2,4-pentanediol, 98+%
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¥1957.00 2023-03-02
abcr
AB179901-250 mg
(R)-(-)-2-Methyl-2,4-pentanediol, 98%; .
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€62.70 2023-06-23
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AB179901-1 g
(R)-(-)-2-Methyl-2,4-pentanediol, 98%; .
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TRC
R193225-250mg
(R)-(-)-2-Methyl-2,4-pentandiol
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$ 140.00 2022-06-03
TRC
R193225-500mg
(R)-(-)-2-Methyl-2,4-pentandiol
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$ 235.00 2022-06-03
abcr
AB179901-250mg
(R)-(-)-2-Methyl-2,4-pentanediol, 98%; .
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